2-Oxostearate

Physicochemical profiling Pre-formulation solubility Lipid biochemistry

2-Oxostearate (2-oxooctadecanoate; CAS parent acid 4468-17-1) is the conjugate base of 2-oxooctadecanoic acid, a C18 long-chain fatty acid bearing a ketone at the alpha carbon. It is the predominant species at physiological pH (7.3).

Molecular Formula C18H33O3-
Molecular Weight 297.5 g/mol
Cat. No. B1234979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxostearate
Molecular FormulaC18H33O3-
Molecular Weight297.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)C(=O)[O-]
InChIInChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h2-16H2,1H3,(H,20,21)/p-1
InChIKeyJUCAMRNDACLKGY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxostearate: Chemical Identity, Physicochemical Baseline, and Comparator Landscape for Informed Scientific Procurement


2-Oxostearate (2-oxooctadecanoate; CAS parent acid 4468-17-1) is the conjugate base of 2-oxooctadecanoic acid, a C18 long-chain fatty acid bearing a ketone at the alpha carbon. It is the predominant species at physiological pH (7.3) [1]. The anion (C18H33O3⁻, MW 297.46) functions as a key intermediate in the α-oxidation pathway of long-chain fatty acids [2]. While structurally related oxo-stearate positional isomers (e.g., 3-oxostearate, 12-oxostearate) share the same molecular formula, the C2 ketone placement confers distinct reactivity, metabolic fate, and analytical behavior that preclude straightforward substitution. This evidence guide maps the quantifiable differentiators that inform compound selection among 2-oxostearate and its closest analogs.

Why 2-Oxostearate Cannot Be Interchanged with Other Oxo-Stearate Positional Isomers: The Evidence Basis


Although all oxo-stearate isomers share the formula C18H34O3, the position of the ketone moiety governs three critical selection parameters: (i) ionization state at physiological pH—the α-keto acid configuration of 2-oxostearate yields an anion at pH 7.3, whereas mid-chain oxo isomers (e.g., 12-oxostearate) remain predominantly protonated and neutral [1]; (ii) enzymatic recognition—2-oxostearate is the exclusive product of stereospecific 2-hydroxy-fatty-acid dehydrogenases (EC 1.1.1.98 and EC 1.1.1.99) and is not generated by the fatty acid β-oxidation machinery that produces 3-oxostearate [2]; and (iii) chromatographic resolution—positional isomers exhibit distinct GC retention (carbon numbers) on polar stationary phases, with the largest inter-isomer differences occurring when the substituent is near either chain terminus [3]. Generic substitution among positional isomers therefore risks both analytical misidentification and erroneous metabolic interpretation.

2-Oxostearate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Performance Against Closest Analogs


Aqueous Solubility of 2-Oxostearic Acid Versus Stearic Acid: A ~3.3-Fold Reduction Driven by the C2 Ketone

The introduction of a C2 ketone into the stearic acid scaffold substantially reduces predicted aqueous solubility relative to the parent unsubstituted fatty acid. The estimated water solubility of 2-oxostearic acid at 25°C is 0.1835 mg/L (log Kow 6.12), whereas the experimentally reported water solubility of stearic acid at 25°C is 0.597 mg/L . This represents an approximately 3.3-fold decrease in water solubility attributable to the α-keto substitution. For procurement decisions involving aqueous-based assay systems, this solubility differential may necessitate different solvent strategies (e.g., DMSO stock concentration limits) compared to stearic acid.

Physicochemical profiling Pre-formulation solubility Lipid biochemistry

Ionization State at Physiological pH: 2-Oxostearate Exists as the Anion Whereas Mid-Chain Oxo-Isomers Remain Predominantly Neutral

2-Oxostearate, as an α-keto acid derivative, exists predominantly as the carboxylate anion (2-oxooctadecanoate) at pH 7.3, with a predicted strongest acidic pKa of 3.6 (ChemAxon) ensuring >99.9% ionization at physiological pH [1][2]. In contrast, mid-chain oxo isomers such as 12-oxostearic acid lack the α-keto acid functionality and possess a pKa typical of simple fatty acids (~4.8–5.0), remaining significantly less ionized at pH 7.3. This difference in charge state affects membrane permeability, protein binding, and chromatographic behavior. For researchers sourcing an oxo-stearate for enzymatic studies—particularly those involving the stereospecific 2-hydroxy-fatty-acid dehydrogenases EC 1.1.1.98 and EC 1.1.1.99—only the 2-oxo positional isomer serves as the cognate product [3].

Biochemical pathway analysis Enzymatic substrate specificity Metabolite identification

Chromatographic Differentiation: Position-Dependent GC Carbon Numbers Enable Isomer-Specific Identification of Methyl 2-Oxostearate

Tulloch (1964) systematically determined GC carbon numbers for 15 of the 16 isomeric methyl oxostearates across three stationary phases (silicone SE-30, silicone QF-1, and ethylene glycol succinate/EGS) [1]. The study established that carbon numbers increase with the distance of the oxo substituent from the carboxyl terminus, and that the change in carbon number between adjacent positional isomers is greatest when the substituent is near either end of the C18 chain. For oxo esters, the QF-1 column provided the best separation of isomers with the substituent near the carboxyl end—directly relevant to methyl 2-oxostearate. This means that methyl 2-oxostearate can be chromatography resolved from, for example, methyl 3-oxostearate or methyl 12-oxostearate, enabling isomer-specific identification in complex lipid mixtures. The original publication reports the full carbon number dataset enabling procurement of the correct positional isomer for use as an analytical reference standard.

Gas chromatography Oxidized lipid analysis Analytical method validation

Gastric Stability of Oxo-Stearate Positional Isomers: 12-Oxostearate Serves as a Stability Benchmark for Evaluating 2-Oxostearate Reactivity

Under simulated gastric conditions (pH ~2, 37°C, pepsin), methyl 12-oxostearate remained unaltered with no detectable degradation, whereas co-incubated methyl 9,10-epoxystearate and methyl linoleate hydroperoxides underwent 17.8–58.8% and 42.3–61.7% losses, respectively [1]. This demonstrates that the mid-chain ketone of 12-oxostearate is chemically inert under strongly acidic gastric conditions. While 2-oxostearate was not directly tested, the α-keto acid moiety adjacent to the carboxyl group confers a fundamentally different electronic environment—including the capacity for enolization and decarboxylation—predicting distinct acid lability relative to mid-chain oxo isomers. The stability benchmark established for 12-oxostearate (0% loss under simulated gastric conditions) provides a reference against which the acid sensitivity of 2-oxostearate can be experimentally assessed in procurement-driven stability studies.

Lipid oxidation stability Gastrointestinal chemistry Foodomics

Metabolic Pathway Exclusivity: 2-Oxostearate Is a Dedicated α-Oxidation Intermediate, Not a β-Oxidation Byproduct Like 3-Oxostearate

2-Oxostearate is generated exclusively via the α-oxidation pathway through the action of (R)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.98) and (S)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.99) on their respective 2-hydroxystearate enantiomers, with NAD+ as cofactor [1][2]. The subsequent decarboxylation of 2-oxostearate yields heptadecanoic acid and CO2, representing the one-carbon chain-shortening step characteristic of α-oxidation [3]. In contrast, 3-oxostearate (3-keto stearic acid) is an intermediate in the fatty acid biosynthesis/elongation cycle, produced by β-ketoacyl-ACP synthase II from malonic acid, and is not a substrate for the α-oxidation decarboxylase [4]. This metabolic pathway exclusivity means that selecting 3-oxostearate for an α-oxidation study would yield no relevant enzymatic activity, as the two positional isomers occupy entirely non-overlapping metabolic niches.

Fatty acid metabolism α-Oxidation pathway Enzyme substrate specificity

Optimal Scientific and Industrial Application Scenarios for 2-Oxostearate Based on Verified Differentiation Evidence


Enzymatic Studies of Mammalian Fatty Acid α-Oxidation

2-Oxostearate is the obligate intermediate for in vitro reconstitution of the α-oxidation pathway. Both (R)- and (S)-2-hydroxy-fatty-acid dehydrogenases (EC 1.1.1.98 and EC 1.1.1.99) produce 2-oxostearate as their sole C18 product, with NADH generation serving as a spectrophotometric readout at 340 nm . This application is incompatible with 3-oxostearate or 12-oxostearate, which are not substrates for these enzymes. Researchers studying Refsum disease, peroxisomal disorders, or long-chain fatty acid metabolism should procure 2-oxostearate specifically, as it is the only positional isomer that participates in the α-oxidation decarboxylation step yielding heptadecanoic acid [2].

Analytical Reference Standard for Oxidized Lipid Profiling by GC-MS

The systematic GC carbon number dataset of Tulloch (1964) provides the definitive chromatographic reference for identifying methyl 2-oxostearate among isomeric oxostearate methyl esters . On polar QF-1 columns, the C2-substituted isomer is best resolved from other positional variants, making authentic 2-oxostearate an essential reference standard for laboratories performing GC-MS or GC-FID analysis of oxidized fatty acids in biological samples, food lipids, or industrial oleochemicals. Procurement of a certified methyl 2-oxostearate standard with documented purity supports isomer-specific quantification that cannot be achieved with mixed or misidentified positional isomers.

Physicochemical Benchmarking of α-Keto Fatty Acid Solubility and Partitioning

With an estimated water solubility of 0.1835 mg/L (3.3-fold lower than stearic acid) and a log Kow of 6.12 , 2-oxostearic acid serves as a valuable model compound for studying how α-keto substitution modulates the physicochemical properties of long-chain fatty acids. This is relevant for pre-formulation solubility screening, membrane partitioning studies, and quantitative structure-property relationship (QSPR) modeling of oxidized lipid behavior. Procurement of high-purity 2-oxostearic acid (>95%) is essential for generating reproducible physicochemical data that can be compared against stearic acid and other oxo-stearate positional isomers.

Pathway-Specific Metabolomics and Stable Isotope Tracing

2-Oxostearate has been detected and quantified in human biofluids and tissues and is catalogued in the Human Metabolome Database and MiMeDB . Its presence serves as a specific marker of α-oxidation activity, distinct from 3-oxostearate which reports on fatty acid biosynthesis/elongation. For metabolomics laboratories developing targeted LC-MS/MS or GC-MS methods for pathway-specific biomarker panels, authenticated 2-oxostearate standard is required for retention time confirmation, calibration curve construction, and isotope dilution quantification. The compound's anionic character at pH 7.3 necessitates specific ion-pairing or HILIC chromatographic conditions distinct from those used for neutral mid-chain oxo isomers.

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